molecular formula C14H12F3NO2 B1329149 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline CAS No. 946784-63-0

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Cat. No. B1329149
M. Wt: 283.24 g/mol
InChI Key: VUPJYAKNRKKHKI-UHFFFAOYSA-N
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Description

The compound "4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline" is a multifaceted molecule that can be associated with various research areas, including organic synthesis, liquid crystal formation, and material science. The presence of the trifluoromethyl group and the methoxyphenoxy moiety suggests that it may exhibit unique physical and chemical properties, which could be exploited in different applications.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted arenes can be achieved through cyclocondensation reactions, as demonstrated in the synthesis of functionalized salicylates and phenols using TiCl(4)-mediated formal [3 + 3] cyclocondensation . Similarly, the introduction of a hydroxy group at the para position and N-iodophenylation of N-arylamides using phenyliodine(III) bis(trifluoroacetate) indicates the potential for modifying aniline derivatives under specific conditions . These methods could potentially be adapted for the synthesis of "4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline."

Molecular Structure Analysis

The molecular structure and properties of trifluoromethyl aniline derivatives have been extensively studied. For instance, the vibrational analysis of various substituted anilines provides insights into the effects of electron-donating and withdrawing groups on the molecular structure . Additionally, the synthesis and crystal structure analysis of related compounds, such as 2-arylseleno-1,3-dithianes, offer valuable information on the conformational preferences of these molecules .

Chemical Reactions Analysis

The reactivity of aniline derivatives can be influenced by the substituents present on the aromatic ring. The study of the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) reveals how different acyl and phenyl substituents affect the outcome of the reaction, leading to either acetyldiarylamines or phenols . This suggests that "4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline" could undergo similar reactions, depending on the nature of the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl and methoxy groups can significantly alter the physical and chemical properties of aniline derivatives. For example, the presence of trifluoromethyl groups in liquid crystal derivatives can stabilize certain mesophases and affect the orientational order parameters . Furthermore, the synthesis of novel polyimides containing trifluoromethyl anilide moieties demonstrates the impact of these groups on solubility, thermal stability, and dielectric properties . These findings could be relevant to understanding the properties of "4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline."

Scientific Research Applications

Chemical Synthesis and Reactions

  • The compound is likely to be involved in reactions utilizing phenyliodine(III) bis(trifluoroacetate) (PIFA) for the introduction of functional groups or modification of anilides, which can lead to the synthesis of novel compounds with potential applications in materials science or medicinal chemistry (Itoh et al., 2002).

Liquid Crystalline Properties

  • Derivatives similar to 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline have been shown to exhibit stable smectic phases, which are crucial for the development of liquid crystal displays and other electro-optical devices (Miyajima et al., 1995).

Environmental Applications

  • Compounds with similar structures could be used in the catalytic oxidation of environmental pollutants such as phenolic and aniline compounds, contributing to water purification technologies (Zhang et al., 2009).

Material Science

  • The incorporation of trifluoromethyl groups into aromatic compounds can significantly alter the physical and chemical properties of materials, making them suitable for applications in high-performance polymers, coatings, and electronic materials (Suresh et al., 2003).

properties

IUPAC Name

4-(3-methoxyphenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-19-9-3-2-4-10(7-9)20-11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPJYAKNRKKHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221504
Record name 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline

CAS RN

946784-63-0
Record name 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946784-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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